Tyk2-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

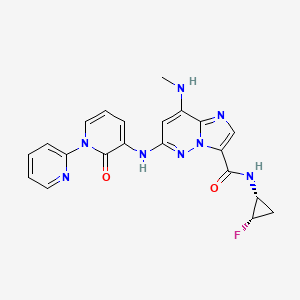

N-[(1R,2S)-2-fluorocyclopropyl]-8-(methylamino)-6-[(2-oxo-1-pyridin-2-ylpyridin-3-yl)amino]imidazo[1,2-b]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN8O2/c1-23-15-10-17(26-13-5-4-8-29(21(13)32)18-6-2-3-7-24-18)28-30-16(11-25-19(15)30)20(31)27-14-9-12(14)22/h2-8,10-12,14,23H,9H2,1H3,(H,26,28)(H,27,31)/t12-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITUGUNLCGLOII-GXTWGEPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NN2C1=NC=C2C(=O)NC3CC3F)NC4=CC=CN(C4=O)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC(=NN2C1=NC=C2C(=O)N[C@@H]3C[C@@H]3F)NC4=CC=CN(C4=O)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tyk2-IN-5: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Tyk2-IN-5, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). By delving into its biochemical and cellular activities, as well as its effects in preclinical in vivo models, this document provides a comprehensive overview for researchers and professionals in the field of drug development.

Introduction to Tyk2 and its Role in Signaling

Tyrosine Kinase 2 (Tyk2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. The JAK family, which also includes JAK1, JAK2, and JAK3, plays a critical role in signal transduction pathways initiated by cytokines and growth factors, which are essential for immunity, cell division, and cell death.[1] Tyk2 is a key component in the signaling cascades of several cytokines, including type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[2][3] These cytokines are pivotal in the pathogenesis of various autoimmune and inflammatory diseases.[3]

Structurally, Tyk2, like other JAKs, possesses a catalytically active kinase domain (JH1) and a pseudokinase domain (JH2) that regulates the activity of the JH1 domain.[4] this compound is a selective inhibitor that targets the JH2 domain of Tyk2, offering a distinct mechanism of action compared to traditional JAK inhibitors that target the highly conserved ATP-binding site within the JH1 domain.[5]

Biochemical Profile of this compound

This compound demonstrates high potency and selectivity for the JH2 domain of Tyk2. This allosteric inhibition mechanism contributes to its favorable selectivity profile over other JAK family members.[5]

| Parameter | Value | Target | Assay Type |

| Ki | 0.086 nM | Tyk2 JH2 | Biochemical Assay |

| IC50 | >2 µM | Jak1 | Biochemical Assay |

| IC50 | >2 µM | Jak2 | Biochemical Assay |

| IC50 | >2 µM | Jak3 | Biochemical Assay |

| Table 1: Biochemical activity of this compound.[5] |

Cellular Activity of this compound

In cellular assays, this compound effectively inhibits the signaling pathways downstream of Tyk2-dependent cytokines. A key demonstration of its cellular potency is the inhibition of IFNα-induced signaling.[5]

| Parameter | Value | Stimulus | Cellular Context |

| IC50 | 25 nM | IFNα | Cellular Assay |

| IC50 | >12.5 µM | Jak1-3 dependent cellular activities | Cellular Assay |

| Table 2: Cellular activity of this compound.[5] |

In Vivo Efficacy of this compound

The therapeutic potential of this compound has been evaluated in preclinical models of autoimmune and inflammatory diseases.

Rat Adjuvant-Induced Arthritis Model

In a rat model of adjuvant-induced arthritis, a widely used model for rheumatoid arthritis, this compound demonstrated significant efficacy in preventing paw swelling.[5]

| Animal Model | Dosing Regimen | Efficacy |

| Lewis male rats | 5, 10 mg/kg; p.o.; twice daily for 20 days | Fully efficacious in preventing paw swelling |

| Table 3: In vivo efficacy of this compound in a rat arthritis model.[5] |

IL-12/IL-18-Induced IFNγ Production

This compound also showed potent activity in a pharmacodynamic model, inhibiting the production of the pro-inflammatory cytokine IFNγ induced by IL-12 and IL-18.[5]

| Animal Model | Dosing Regimen | Efficacy |

| Lewis male rats | 1, 10 mg/kg; p.o.; single dose | Dose-dependent inhibition of IFNγ production |

| Table 4: In vivo pharmacodynamic activity of this compound.[5] |

Signaling Pathway and Experimental Workflows

Tyk2-Mediated JAK-STAT Signaling Pathway

Tyk2 plays a crucial role in the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, Tyk2 and another JAK family member (e.g., JAK1 or JAK2) are brought into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. This compound, by inhibiting Tyk2, blocks this cascade at an early stage.

Experimental Workflow for Tyk2 Inhibitor Characterization

The discovery and characterization of a Tyk2 inhibitor like this compound typically follows a multi-step process, starting from initial screening to in vivo validation.

Detailed Experimental Protocols

Tyk2 JH2 Biochemical Assay (Fluorescence Polarization)

This assay is designed to measure the binding affinity of test compounds to the Tyk2 JH2 domain.

-

Principle: This homogeneous assay is based on the competition between a fluorescently labeled probe and a test compound for binding to the purified Tyk2 JH2 protein. Binding of the larger protein to the small fluorescent probe results in a high fluorescence polarization (FP) signal. Unbound probe has a low FP signal. A test compound that binds to the Tyk2 JH2 domain will displace the fluorescent probe, leading to a decrease in the FP signal.

-

Materials:

-

Purified recombinant human Tyk2 JH2 protein.

-

Fluorescently labeled probe (e.g., a small molecule ligand for the JH2 domain conjugated to a fluorophore).

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

-

Test compound (this compound) serially diluted in DMSO.

-

384-well black, low-volume microplates.

-

Microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add a fixed concentration of the fluorescent probe to all wells of the microplate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the binding reaction by adding a fixed concentration of the Tyk2 JH2 protein to all wells except for the "no protein" control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

The data is then analyzed to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

IFNα-Induced STAT Phosphorylation Cellular Assay (Flow Cytometry)

This assay measures the ability of a test compound to inhibit IFNα-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

-

Principle: IFNα stimulation of immune cells leads to the Tyk2/JAK1-mediated phosphorylation of STAT proteins (e.g., STAT1, STAT3). The level of phosphorylated STATs can be quantified using flow cytometry with phospho-specific antibodies.

-

Materials:

-

Fresh human whole blood or isolated PBMCs.

-

Recombinant human IFNα.

-

Test compound (this compound) serially diluted in DMSO.

-

RPMI 1640 medium.

-

Fixation/Permeabilization buffers.

-

Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and against phosphorylated STAT1 (pSTAT1) and/or phosphorylated STAT3 (pSTAT3).

-

Flow cytometer.

-

-

Procedure:

-

Aliquot whole blood or PBMCs into 96-well plates.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the cells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Stimulate the cells with a pre-determined concentration of IFNα for a short period (e.g., 15-30 minutes) at 37°C.

-

Fix the cells immediately to preserve the phosphorylation state of the STAT proteins.

-

Lyse the red blood cells (if using whole blood) and permeabilize the white blood cells.

-

Stain the cells with fluorochrome-conjugated antibodies against the cell surface marker and the intracellular phosphorylated STAT proteins.

-

Wash the cells and acquire the data on a flow cytometer.

-

Analyze the data by gating on the cell population of interest (e.g., CD4+ T cells) and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

-

Rat Adjuvant-Induced Arthritis (AIA) Model

This is a widely used preclinical model of inflammatory arthritis.

-

Principle: A single intradermal injection of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a robust and progressive polyarthritis in susceptible rat strains (e.g., Lewis rats). The resulting inflammation, paw swelling, and joint destruction share some pathological features with human rheumatoid arthritis.

-

Materials:

-

Male Lewis rats.

-

Complete Freund's Adjuvant (CFA).

-

Test compound (this compound) formulated for oral administration.

-

Vehicle control.

-

Calipers for measuring paw thickness or a plethysmometer for measuring paw volume.

-

-

Procedure:

-

On day 0, induce arthritis by a single intradermal injection of CFA at the base of the tail or in a hind paw.

-

Randomly assign rats to treatment groups (vehicle control, this compound at various doses).

-

Administer this compound or vehicle orally, for example, twice daily for 20 days, starting from the day of adjuvant injection (prophylactic model).

-

Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Measure the paw volume or thickness at regular intervals throughout the study.

-

At the end of the study, animals can be euthanized, and tissues (e.g., joints) can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

The efficacy of this compound is determined by its ability to reduce paw swelling and improve histological scores compared to the vehicle-treated group.

-

IL-12/IL-18-Induced IFNγ Production in Rats

This is a pharmacodynamic model to assess the in vivo activity of a compound on a specific cytokine pathway.

-

Principle: Co-administration of IL-12 and IL-18 in rodents induces a robust, synergistic production of IFNγ, primarily by natural killer (NK) cells and T cells. This response is dependent on the Tyk2/JAK2 and STAT4 signaling pathway.

-

Materials:

-

Male Lewis rats.

-

Recombinant rat IL-12 and IL-18.

-

Test compound (this compound) formulated for oral administration.

-

Vehicle control.

-

ELISA kit for rat IFNγ.

-

-

Procedure:

-

Administer a single oral dose of this compound or vehicle to the rats.

-

After a specified time (e.g., 1-2 hours) to allow for drug absorption, challenge the rats with an intraperitoneal or intravenous injection of IL-12 and IL-18.

-

At a predetermined time point after the cytokine challenge (e.g., 4-6 hours), collect blood samples.

-

Prepare serum or plasma from the blood samples.

-

Measure the concentration of IFNγ in the serum or plasma using a specific ELISA kit.

-

The efficacy of this compound is determined by its ability to inhibit the IL-12/IL-18-induced increase in IFNγ levels compared to the vehicle-treated group.

-

Conclusion

This compound is a potent and selective allosteric inhibitor of Tyk2 that demonstrates significant activity in both in vitro and in vivo models of inflammation. Its mechanism of action, through the inhibition of the Tyk2 JH2 domain, provides a high degree of selectivity over other JAK family members. The data presented in this guide highlights the therapeutic potential of this compound for the treatment of autoimmune and inflammatory diseases driven by Tyk2-dependent cytokines. The detailed experimental protocols provide a framework for the further investigation and characterization of this and similar compounds.

References

- 1. Adjuvant-Induced Arthritis Model [chondrex.com]

- 2. researchgate.net [researchgate.net]

- 3. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ [mdpi.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

Tyk2-IN-5: A Technical Guide to a Potent and Selective JH2 Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a spectrum of autoimmune and inflammatory diseases.[1][2] Unlike broader JAK inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain, a newer class of allosteric inhibitors targeting the pseudokinase (JH2) domain offers the potential for enhanced selectivity and a more favorable safety profile.[2][3] Tyk2-IN-5 is a potent, selective, and orally active inhibitor that specifically binds to the JH2 domain of Tyk2, leading to the effective modulation of downstream signaling cascades.[4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, preclinical efficacy, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in vivo activity.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Description |

| Ki (Tyk2 JH2) | 0.086 nM | Binding affinity for the Tyk2 pseudokinase (JH2) domain.[4][5] |

| IC50 (IFNα) | 25 nM | Half-maximal inhibitory concentration in an IFNα-stimulated cellular assay.[4][5] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 |

| JAK1 | >2 µM |

| JAK2 | >2 µM |

| JAK3 | >2 µM |

Data indicates high selectivity for Tyk2 over other JAK family members.[4]

Table 3: In Vivo Efficacy of this compound in a Rat Model of Adjuvant-Induced Arthritis

| Dose (Oral, Twice Daily) | Efficacy |

| 5 mg/kg | Highly efficacious in preventing paw swelling.[4] |

| 10 mg/kg | Demonstrated full efficacy in preventing paw swelling.[4] |

Table 4: In Vivo Pharmacodynamic Activity of this compound in a Rat Model

| Dose (Oral, Single) | Inhibition of IL-12/IL-18 Induced IFNγ Production |

| 1 mg/kg | 45%[4] |

| 10 mg/kg | 77%[4] |

Table 5: Pharmacokinetic Parameters of this compound in Rats

| Dose (Oral, Single) | Bioavailability |

| 10 mg/kg | 114%[4] |

Further pharmacokinetic parameters for mouse and rat are available.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for the characterization of selective kinase inhibitors.

Biochemical Assay: TYK2 JH2 Domain Binding (Fluorescence Polarization)

This assay determines the binding affinity of this compound to the isolated Tyk2 JH2 domain.[6][7]

-

Reagents and Materials:

-

Recombinant human TYK2 JH2 domain

-

Fluorescently labeled probe with known affinity for the TYK2 JH2 domain

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

This compound serially diluted in DMSO

-

Black, low-volume 384-well plates

-

Microplate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a solution of TYK2 JH2 domain and the fluorescent probe in the assay buffer at concentrations optimized for a stable fluorescence polarization signal.

-

Add a small volume (e.g., 10 µL) of the protein-probe mixture to each well of the 384-well plate.

-

Add a small volume (e.g., 100 nL) of the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

The Ki value is calculated from the IC50 of the displacement curve using the Cheng-Prusoff equation, taking into account the concentration and affinity of the fluorescent probe.[8]

-

Cellular Assay: IFNα-Induced STAT Phosphorylation

This assay measures the functional potency of this compound in inhibiting the TYK2-mediated signaling pathway in a cellular context.[9]

-

Reagents and Materials:

-

Human cell line expressing the Type I interferon receptor (e.g., Jurkat cells)

-

Recombinant human IFNα

-

This compound serially diluted in DMSO

-

Cell culture medium and serum

-

Phosphate-buffered saline (PBS)

-

Fixation and permeabilization buffers

-

Fluorescently labeled antibodies against phosphorylated STAT1 (pSTAT1) and a cell surface marker (e.g., CD45)

-

Flow cytometer

-

-

Procedure:

-

Culture the cells to an appropriate density and then starve them of serum for a few hours to reduce basal signaling.

-

Pre-incubate the cells with serially diluted this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a pre-determined optimal concentration of IFNα for a short period (e.g., 15-30 minutes) at 37°C.

-

Immediately stop the stimulation by adding ice-cold PBS and pellet the cells by centrifugation.

-

Fix and permeabilize the cells according to standard protocols to allow for intracellular antibody staining.

-

Stain the cells with fluorescently labeled anti-pSTAT1 and anti-CD45 antibodies.

-

Analyze the samples using a flow cytometer, gating on the cell population of interest.

-

The IC50 value is determined by plotting the inhibition of pSTAT1 signal against the concentration of this compound.

-

In Vivo Model: Rat Adjuvant-Induced Arthritis (AIA)

This model is a well-established preclinical model of inflammatory arthritis used to evaluate the in vivo efficacy of anti-inflammatory compounds.[10][11]

-

Animals and Reagents:

-

Lewis rats (male, 6-8 weeks old)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

This compound formulated for oral administration

-

Vehicle control for oral administration

-

Calipers for measuring paw thickness

-

-

Procedure:

-

On day 0, induce arthritis by a single intradermal injection of CFA into the base of the tail or a hind paw.

-

From day 0 or a later time point (for therapeutic dosing), administer this compound or vehicle orally, typically once or twice daily, for a defined period (e.g., 20 days).[4]

-

Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Measure the thickness of the hind paws at regular intervals using calipers.

-

At the end of the study, animals are euthanized, and tissues can be collected for histological analysis of joint inflammation and damage.

-

Efficacy is determined by the reduction in paw swelling and clinical arthritis scores in the this compound-treated groups compared to the vehicle-treated group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the TYK2 signaling pathway and a general workflow for the preclinical characterization of a selective kinase inhibitor.

Caption: TYK2 Signaling Pathway and Mechanism of Inhibition by this compound.

Caption: General Workflow for Preclinical Kinase Inhibitor Characterization.

Conclusion

This compound represents a significant advancement in the development of selective TYK2 inhibitors. Its high potency, exquisite selectivity for the TYK2 JH2 domain over other JAK kinases, and demonstrated oral efficacy in preclinical models of arthritis underscore its potential as a therapeutic candidate for the treatment of autoimmune and inflammatory disorders. The data and protocols presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor drug discovery and development.

References

- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

- 3. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|Cas# 1797432-62-2 [glpbio.cn]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. tracerDB | FP [tracerdb.org]

- 9. A novel modification of a flow cytometric assay of phosphorylated STAT1 in whole blood lymphocytes for rapid detection of interferon-alpha signal in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chondrex.com [chondrex.com]

- 11. Adjuvant-Induced Arthritis Model [chondrex.com]

Technical Guide: Tyk2-IN-5 and its Role in Modulating IFNγ Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective Tyrosine Kinase 2 (Tyk2) inhibitor, Tyk2-IN-5, with a specific focus on its mechanism of action and its impact on Interferon-gamma (IFNγ) production. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to Tyk2 and IFNγ Signaling

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL) and interferons. Specifically, Tyk2 is a key component of the signaling cascade initiated by IL-12, a cytokine that is essential for the differentiation of T helper 1 (Th1) cells and the subsequent production of IFNγ. The IL-12 receptor, upon binding to IL-12, activates Tyk2 and JAK2, which in turn phosphorylate Signal Transducer and Activator of Transcription 4 (STAT4). Phosphorylated STAT4 dimerizes and translocates to the nucleus, where it acts as a transcription factor to induce the expression of the IFNγ gene (IFNG). Given its central role in pro-inflammatory cytokine signaling, Tyk2 has emerged as a significant therapeutic target for autoimmune and inflammatory diseases.

This compound is a potent and selective inhibitor of Tyk2 that targets the pseudokinase (JH2) domain, offering a distinct mechanism from ATP-competitive inhibitors that target the kinase (JH1) domain. This allosteric inhibition provides greater selectivity for Tyk2 over other JAK family members, potentially leading to a more favorable safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Target/Assay | Species |

| Kᵢ | 0.086 nM | Tyk2 JH2 Domain | Not Specified |

| IC₅₀ | 25 nM | IFNα-induced signaling | Not Specified |

| IC₅₀ | >2 µM | JAK1, JAK2, JAK3 | Not Specified |

Table 2: In Vivo Efficacy of this compound in a Rat Pharmacodynamic Model

| Dose (mg/kg, p.o.) | Inhibition of IL-12/IL-18 Induced IFNγ Production | Animal Model |

| 1 | 45% | Lewis Male Rats |

| 10 | 77% | Lewis Male Rats |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's effect on IFNγ production.

In Vivo IL-12/IL-18-Induced IFNγ Production in Rodents

This pharmacodynamic model is utilized to assess the in vivo efficacy of Tyk2 inhibitors in suppressing cytokine-induced IFNγ production. The protocol described here is based on established methods in mice and is analogous to the rat model used for this compound evaluation.

Objective: To determine the dose-dependent effect of a Tyk2 inhibitor on IL-12 and IL-18 co-stimulated IFNγ production in vivo.

Materials:

-

Animals: Lewis male rats or C57BL/6 mice.

-

Tyk2 Inhibitor: this compound.

-

Vehicle: 0.5% Methylcellulose, 2% Tween-80 in water.

-

Cytokines: Recombinant murine or rat IL-12 and IL-18.

-

Anesthesia: As per institutional guidelines (e.g., isoflurane).

-

Blood Collection Supplies: Serum separator tubes.

-

IFNγ ELISA Kit: Species-specific (rat or mouse).

Procedure:

-

Animal Acclimation: Acclimate animals to the facility for at least one week prior to the experiment.

-

Compound Administration:

-

Prepare a formulation of this compound in the vehicle at the desired concentrations (e.g., for doses of 1 and 10 mg/kg).

-

Administer this compound or vehicle orally (p.o.) by gavage to the animals.

-

-

Cytokine Challenge:

-

Thirty minutes after compound administration, inject the animals intraperitoneally (i.p.) with a cocktail of IL-12 (e.g., 0.02 µg) and IL-18 (e.g., 2 µg) in a suitable buffer (e.g., PBS).

-

-

Blood Collection:

-

Four hours after the cytokine challenge, euthanize the animals.

-

Collect blood via cardiac puncture and dispense it into serum separator tubes.

-

-

Serum Preparation:

-

Allow the blood to clot at room temperature for 30 minutes.

-

Centrifuge at 2000 x g for 15 minutes at 4°C.

-

Collect the serum supernatant.

-

-

IFNγ Quantification:

-

Measure the concentration of IFNγ in the serum samples using a species-specific IFNγ ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of IFNγ production for each dose group relative to the vehicle-treated control group.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and IFNγ production.

Caption: IL-12 signaling pathway leading to IFNγ production and its inhibition by this compound.

Caption: Experimental workflow for the in vivo IL-12/IL-18-induced IFNγ production model.

Conclusion

This compound demonstrates potent and selective inhibition of Tyk2, leading to a significant reduction in IL-12/IL-18-induced IFNγ production in a preclinical pharmacodynamic model. Its allosteric mechanism of action, targeting the JH2 pseudokinase domain, offers a promising approach for the development of targeted therapies for autoimmune and inflammatory conditions where the IL-12/IFNγ axis plays a pathogenic role. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working in this area. Further investigation into the cellular effects of this compound on specific immune cell populations will continue to elucidate its therapeutic potential.

An In-depth Technical Guide on the Role of Tyk2-IN-5 in IL-23 Mediated Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-23 (IL-23) is a pivotal cytokine in the pathogenesis of numerous autoimmune and inflammatory diseases, primarily through its role in the expansion and maintenance of T helper 17 (Th17) cells. The intracellular signaling cascade initiated by IL-23 is critically dependent on Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy for a host of immune-mediated inflammatory disorders. This technical guide provides a comprehensive overview of the IL-23/Tyk2 signaling axis and the preclinical profile of Tyk2-IN-5, a potent and selective allosteric inhibitor of Tyk2. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction: The IL-23/Th17 Axis and the Role of Tyk2

The IL-23/Th17 signaling pathway is a cornerstone of inflammation in a variety of autoimmune diseases, including psoriasis, psoriatic arthritis, inflammatory bowel disease, and multiple sclerosis.[1][2] IL-23, a heterodimeric cytokine composed of p19 and p40 subunits, binds to its receptor complex on the surface of immune cells, notably Th17 cells, γδ T cells, and innate lymphoid cells.[1][3] This binding event triggers a cascade of intracellular signaling events that are essential for the proliferation, survival, and effector functions of these cells, including the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[3][4]

Central to the transduction of the IL-23 signal is Tyrosine Kinase 2 (Tyk2), a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family.[5][6] Tyk2, in conjunction with JAK2, is associated with the intracellular domains of the IL-23 receptor subunits.[3][4] Upon IL-23 binding, Tyk2 and JAK2 become activated through trans-phosphorylation, leading to the phosphorylation of the IL-23 receptor itself.[4][7] These phosphorylated tyrosine residues serve as docking sites for Signal Transducer and Activator of Transcription 3 (STAT3), which is subsequently phosphorylated by the activated JAKs.[4][7] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor to drive the expression of genes critical for the Th17 phenotype.[4]

Given its crucial role in mediating the effects of IL-23, Tyk2 has emerged as a key therapeutic target.[8][9] Genetic studies have shown that loss-of-function variants in the TYK2 gene are protective against several autoimmune diseases.[6] Unlike other JAK family members that are involved in a broader range of cytokine signaling pathways, the more restricted role of Tyk2, particularly in the context of IL-23, IL-12, and type I interferons, suggests that its selective inhibition may offer a favorable balance of efficacy and safety.[3][8] This has led to the development of a new class of drugs, the Tyk2 inhibitors, which aim to selectively block this pathway.[9][10]

This compound: A Selective Allosteric Tyk2 Inhibitor

This compound is a potent, selective, and orally active inhibitor of Tyk2.[10][11] Structurally, Tyk2, like other JAKs, possesses a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[12] While many kinase inhibitors are orthosteric, competing with ATP at the active site of the JH1 domain, this compound is an allosteric inhibitor that binds to the JH2 pseudokinase domain.[10][11] This distinct mechanism of action is shared with the approved drug deucravacitinib and is thought to confer greater selectivity over other JAK family members, as the JH2 domain is less conserved than the highly homologous JH1 domain.[12][13]

Quantitative Data for Tyk2 Inhibitors

The potency and selectivity of Tyk2 inhibitors are critical parameters in their evaluation as therapeutic agents. The following tables summarize the available quantitative data for this compound and other notable Tyk2 inhibitors.

| Compound | Target | Assay Type | Value | Reference |

| This compound | Tyk2 JH2 | Binding Affinity (Ki) | 0.086 nM | [10][11] |

| This compound | IFNα-mediated signaling | Cellular IC50 | 25 nM | [10][11] |

| This compound | JAK1, JAK2, JAK3 | Cellular IC50 | >2 µM | [10][11] |

| Compound | Target Pathway | Assay | IC50 (nM) | Reference |

| Brepocitinib (PF-06700841) | IL-23/STAT3 | Human Whole Blood | 120 | [5] |

| IL-12/STAT4 | Human Whole Blood | 65 | [5] | |

| JAK1 (enzymatic) | - | 17 | [5] | |

| Tyk2 (enzymatic) | - | 23 | [5] | |

| JAK2 (enzymatic) | - | 77 | [5] | |

| JAK3 (enzymatic) | - | 6490 | [5] | |

| Ropsacitinib (PF-06826647) | IL-23/STAT3 | Human Whole Blood | 112 | [14] |

| Tyk2 (enzymatic) | - | 17 | [15] | |

| JAK1 (enzymatic) | - | 383 | [15] | |

| JAK2 (enzymatic) | - | 74 | [15] | |

| Deucravacitinib | IL-23 signaling | Cellular Assay | Potent Inhibition | [2] |

| IL-12 signaling | Cellular Assay | Potent Inhibition | [2] | |

| Type I IFN signaling | Cellular Assay | Potent Inhibition | [2] | |

| JAK1/2/3 signaling | Cellular Assay | Minimal Inhibition | [16] | |

| NDI-031407 | Tyk2 (enzymatic) | Radiometric Assay | 0.21 | [6] |

| JAK1 (enzymatic) | Radiometric Assay | 46 | [6] | |

| JAK2 (enzymatic) | Radiometric Assay | 31 | [6] | |

| JAK3 (enzymatic) | Radiometric Assay | 4.2 | [6] |

Note: Direct IC50 values for this compound in IL-23 mediated signaling assays are not publicly available at the time of this writing. The provided data demonstrates its high affinity for the Tyk2 pseudokinase domain and its potent inhibition of IFNα signaling, which is also Tyk2-dependent.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in IL-23 mediated inflammation and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language to illustrate these pathways and workflows.

Caption: IL-23 Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for pSTAT3 Analysis by Flow Cytometry.

Caption: General Workflow for In Vivo Models of Inflammation.

Experimental Protocols

In Vitro Assay: IL-23-induced STAT3 Phosphorylation in Human PBMCs

This protocol details a method to assess the inhibitory effect of compounds like this compound on IL-23-mediated STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs) using flow cytometry.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Recombinant human IL-23

-

This compound or other inhibitors (dissolved in DMSO)

-

BD Phosflow™ Lyse/Fix Buffer

-

BD Phosflow™ Perm Buffer III (ice-cold)

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-pSTAT3 (pY705)

-

FACS tubes

-

Flow cytometer

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Culture and Rest: Resuspend PBMCs in complete RPMI 1640 medium and rest for at least 2 hours at 37°C, 5% CO2.

-

Inhibitor Pre-treatment: Aliquot 1 x 10^6 cells per FACS tube. Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) to the respective tubes. Incubate for 30-60 minutes at 37°C.

-

IL-23 Stimulation: Add recombinant human IL-23 to a final concentration of 20-50 ng/mL to all tubes except the unstimulated control. Incubate for 15-20 minutes at 37°C.

-

Fixation: Immediately after stimulation, add pre-warmed BD Phosflow™ Lyse/Fix Buffer to each tube. Vortex gently and incubate for 10-15 minutes at 37°C.

-

Permeabilization: Centrifuge the cells, decant the supernatant, and resuspend the pellet in ice-cold BD Phosflow™ Perm Buffer III. Incubate on ice for 30 minutes.

-

Staining: Wash the cells twice with FACS buffer (PBS with 2% FBS). Resuspend the cell pellet in a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD4) and intracellular pSTAT3. Incubate for 30-60 minutes at room temperature in the dark.

-

Data Acquisition: Wash the cells twice with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis. Acquire data on a properly compensated flow cytometer.

-

Data Analysis: Gate on the lymphocyte population based on forward and side scatter, and then on the CD4+ T-cell population. Determine the median fluorescence intensity (MFI) of pSTAT3 or the percentage of pSTAT3-positive cells in each sample. Plot the dose-response curve and calculate the IC50 value for this compound.[17]

In Vivo Model: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This model recapitulates key features of human psoriasis, including epidermal hyperplasia and infiltration of inflammatory cells, driven by the IL-23/IL-17 axis.

Materials:

-

8-12 week old BALB/c or C57BL/6 mice

-

Imiquimod cream (5%)

-

This compound formulated for oral gavage

-

Vehicle control for oral gavage

-

Calipers for measuring ear and skin thickness

-

Psoriasis Area and Severity Index (PASI) scoring guide

Procedure:

-

Acclimation and Shaving: Acclimate mice for at least one week. One day prior to the start of the experiment, shave a small area on the dorsum of the mice.

-

Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear for 5-7 consecutive days.[8][18]

-

Treatment: Randomize mice into treatment groups. Administer this compound or vehicle control via oral gavage daily, starting on the same day as imiquimod application (prophylactic regimen) or a few days after (therapeutic regimen).

-

Clinical Scoring: Monitor the mice daily for body weight. Score the severity of skin inflammation on the back and ear daily using a modified PASI system, evaluating erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 for each parameter.[18] Measure ear thickness daily using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect skin and spleen tissue.

-

Ex Vivo Analysis:

-

Histology: Fix skin samples in 4% paraformaldehyde, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory infiltrate.[17]

-

Gene Expression: Isolate RNA from skin tissue and perform quantitative PCR (qPCR) to measure the expression of inflammatory cytokines (e.g., Il23, Il17a, Il22) and other psoriasis-related genes.

-

Flow Cytometry: Prepare single-cell suspensions from the skin or draining lymph nodes to analyze the frequency of different immune cell populations (e.g., Th17 cells, γδ T cells).

-

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease. This compound has demonstrated efficacy in a rat model of arthritis.[10][11]

Materials:

-

8-10 week old male Lewis or Wistar rats

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulated for oral gavage

-

Vehicle control for oral gavage

-

Calipers for measuring paw thickness

Procedure:

-

Primary Immunization (Day 0): Emulsify type II collagen in CFA. Anesthetize the rats and administer a subcutaneous injection of the emulsion at the base of the tail.[3][19]

-

Booster Immunization (Day 7 or 21): Prepare an emulsion of type II collagen in IFA. Administer a subcutaneous injection of the booster emulsion at a different site near the base of the tail.[3][20]

-

Treatment: Begin prophylactic or therapeutic dosing with this compound or vehicle via oral gavage. A typical therapeutic regimen would start upon the first signs of arthritis.

-

Arthritis Scoring: Monitor the rats daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity. The cumulative score per animal can reach a maximum of 16.[3] Measure paw thickness regularly with calipers.

-

Endpoint Analysis: At the study endpoint (typically 21-28 days after primary immunization), euthanize the rats.

-

Ex Vivo Analysis:

-

Histopathology: Collect ankle and knee joints, fix, decalcify, and embed in paraffin. Stain sections with H&E and Safranin O to evaluate inflammation, pannus formation, cartilage damage, and bone erosion.

-

Serology: Collect blood to measure serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., IL-17, TNF-α) by ELISA.

-

Conclusion

The IL-23/Tyk2 signaling pathway is a validated and highly promising target for the treatment of a wide range of immune-mediated inflammatory diseases. Selective Tyk2 inhibitors offer the potential for targeted immunomodulation while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors. This compound, as a potent and selective allosteric inhibitor of Tyk2, represents a valuable research tool for further elucidating the role of Tyk2 in health and disease. Its demonstrated efficacy in preclinical models of arthritis underscores its potential as a therapeutic candidate. The quantitative data and detailed experimental protocols provided in this guide are intended to support the scientific community in the continued investigation and development of novel Tyk2-targeted therapies to address the unmet needs of patients with chronic inflammatory conditions.

References

- 1. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]

- 4. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uab.edu [uab.edu]

- 6. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of Tyk2 in dendritic cells is required for IL-12, IL-23, and IFN-gamma production and the induction of Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. IL-23 drives a pathogenic T cell population that induces autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | From Science to Success? Targeting Tyrosine Kinase 2 in Spondyloarthritis and Related Chronic Inflammatory Diseases [frontiersin.org]

- 13. From interleukin-23 to T-helper 17 cells: human T-helper cell differentiation revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nimbustx.com [nimbustx.com]

- 15. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]

- 19. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reactome | STAT3, STAT4 are phosphorylated by p-JAK2, p-TYK2 in IL23:IL23 receptor [reactome.org]

Tyk2-IN-5 in Type I Interferon Signaling: A Technical Guide

Introduction

The Type I Interferon (IFN) signaling pathway is a cornerstone of the innate immune response, critical for host defense against viral infections and for immune modulation. A key component of this cascade is Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] TYK2 is directly associated with the IFN-α/β receptor subunit 1 (IFNAR1) and its catalytic activity is essential for the initiation and propagation of the downstream signaling cascade that leads to the expression of hundreds of IFN-stimulated genes (ISGs).[1][3][4] Given its central role, TYK2 has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases.[2][5]

Tyk2-IN-5 is a potent and selective small-molecule inhibitor of TYK2. Uniquely, it functions as an allosteric inhibitor by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding site within the catalytic (JH1) domain.[5] This mechanism confers a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), a desirable feature for minimizing potential off-target effects associated with broader JAK inhibition.[6] This technical guide provides an in-depth overview of the role of this compound in the Type I IFN pathway, presenting key quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action

The Canonical Type I IFN Signaling Pathway

The Type I IFN signaling cascade is initiated when IFN-α or IFN-β binds to its cognate receptor, a heterodimer composed of the IFNAR1 and IFNAR2 subunits.[1][7] In the inactive state, TYK2 is non-covalently associated with the intracellular domain of IFNAR1, while JAK1 is associated with IFNAR2.[3][8]

Ligand binding induces a conformational change in the receptor complex, bringing the associated TYK2 and JAK1 kinases into close proximity. This facilitates their trans-activation through auto- and cross-phosphorylation.[1] The activated kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IFNAR1 and IFNAR2 chains.

These newly phosphorylated sites serve as docking platforms for the recruitment of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[4] Upon recruitment to the receptor, STAT1 and STAT2 are themselves phosphorylated by TYK2 and JAK1. Phosphorylated STAT1 and STAT2 dissociate from the receptor, form a stable heterodimer, and translocate to the cytoplasm where they associate with IFN Regulatory Factor 9 (IRF9) to form a heterotrimeric complex known as IFN-Stimulated Gene Factor 3 (ISGF3).[3]

The ISGF3 complex then translocates to the nucleus, where it binds to specific DNA sequences known as IFN-Stimulated Response Elements (ISREs) in the promoter regions of target genes.[3] This binding event initiates the transcription of a wide array of ISGs, which collectively establish an antiviral state within the cell and modulate the immune response.

Inhibition of TYK2 by this compound

This compound exerts its inhibitory effect by binding to the pseudokinase (JH2) domain of TYK2. The JH2 domain, while lacking catalytic activity itself, plays a crucial allosteric regulatory role over the adjacent catalytic (JH1) domain. By binding to this regulatory domain, this compound stabilizes TYK2 in an inactive conformation, preventing the conformational changes necessary for its activation upon cytokine receptor engagement. This allosteric inhibition effectively blocks the kinase's ability to auto-phosphorylate and to phosphorylate downstream substrates like JAK1, the IFNAR1 receptor, and STAT proteins. Consequently, the entire downstream signaling cascade is arrested, preventing the formation of the ISGF3 complex and the subsequent transcription of ISGs.

Caption: Type I IFN signaling pathway and the point of inhibition by this compound.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative metrics.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Parameter | Value | Reference |

| Tyk2 (JH2 Domain) | Ki | 0.086 nM | |

| JAK1 | IC50 | > 2 µM | |

| JAK2 | IC50 | > 2 µM | |

| JAK3 | IC50 | > 2 µM |

-

Ki (Inhibitor Constant): Represents the binding affinity of the inhibitor to the target enzyme. A lower Ki value indicates a higher binding affinity.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a kinase by 50%. The high IC50 values for JAK1, JAK2, and JAK3 demonstrate the high selectivity of this compound for TYK2.

Table 2: Cellular Activity of this compound

| Pathway Stimulus | Cellular Response Measured | IC50 | Reference |

| IFN-α | STAT Signaling | 25 nM | |

| IL-12/IL-18 | IFNγ Production (in vivo, rat) | Dose-dependent inhibition |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize inhibitors like this compound.

1. Biochemical Kinase Binding Assay (for Ki determination)

This protocol describes a competitive binding assay, such as Homogeneous Time-Resolved Fluorescence (HTRF), to determine the binding affinity (Ki) of this compound to the TYK2 JH2 domain.

-

Principle: The assay measures the displacement of a fluorescently-labeled tracer molecule that binds to the TYK2 JH2 domain by the unlabeled test compound (this compound).

-

Materials:

-

Recombinant human TYK2 JH2 protein (e.g., GST-tagged).

-

Fluorescently-labeled tracer ligand with known affinity for TYK2 JH2.

-

HTRF donor (e.g., Europium cryptate-labeled anti-GST antibody) and acceptor (e.g., XL665-labeled tracer).

-

This compound serially diluted in DMSO.

-

Assay buffer and 384-well microplates.

-

-

Methodology:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in the assay buffer.

-

In a 384-well plate, add the recombinant TYK2 JH2 protein, the HTRF donor antibody, and the diluted this compound or vehicle control (DMSO).

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor-protein binding.

-

Add the fluorescently-labeled tracer (HTRF acceptor).

-

Incubate for a second period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The HTRF ratio (Emission at 665nm / Emission at 620nm) is calculated. This ratio decreases as this compound displaces the tracer.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which requires the known dissociation constant (Kd) of the tracer and its concentration.

-

2. Cellular STAT Phosphorylation Assay (for cellular IC50)

This protocol details a method to assess the ability of this compound to inhibit Type I IFN-induced STAT phosphorylation in a cellular context.

-

Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with IFN-α in the presence of varying concentrations of this compound. The level of phosphorylated STAT1 (pSTAT1) is then quantified using flow cytometry or Western blot.

-

Materials:

-

Fresh human whole blood or isolated PBMCs.

-

Recombinant human IFN-α.

-

This compound serially diluted in DMSO.

-

Cell culture medium (e.g., RPMI).

-

Fixation and permeabilization buffers (for flow cytometry).

-

Fluorescently-conjugated antibody against phosphorylated STAT1 (pY701).

-

Lysis buffer, SDS-PAGE gels, and primary/secondary antibodies (for Western blot).

-

-

Methodology:

-

Pre-incubate aliquots of whole blood or PBMCs with serially diluted this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

-

Stimulate the cells by adding a pre-determined concentration of IFN-α (e.g., a concentration that gives an EC80 response). An unstimulated control is included.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.

-

For Flow Cytometry Analysis:

-

Stop the stimulation by immediately fixing the cells (e.g., with 4% paraformaldehyde).

-

Permeabilize the cells to allow intracellular antibody staining.

-

Stain with a fluorescently-labeled anti-pSTAT1 antibody.

-

Analyze the samples on a flow cytometer, gating on the cell population of interest (e.g., lymphocytes). The median fluorescence intensity (MFI) of the pSTAT1 signal is recorded for each condition.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the cellular IC50.

-

-

Caption: Workflow for a cellular STAT phosphorylation assay via flow cytometry.

References

- 1. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bms.com [bms.com]

- 3. Selective Janus Kinase Inhibition Preserves Interferon-Λ-mediated Antiviral Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TYK2 activity promotes ligand-induced IFNAR1 proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. I IFN receptor controls activated TYK2 in the nucleus: Implications for EAE therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Tyk2-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tyk2-IN-5, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to Tyk2 and Its Role in Disease

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] The JAK-STAT signaling pathway, in which Tyk2 plays a crucial role, is central to the signal transduction of numerous cytokines and growth factors that regulate immune and inflammatory responses.[1][2] Tyk2 is specifically involved in the signaling of key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[2][3] Dysregulation of these cytokine pathways is implicated in the pathophysiology of a wide range of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, systemic lupus erythematosus, and inflammatory bowel disease.[2][3]

Tyk2, like other JAKs, possesses a catalytically active kinase domain (JH1) and a pseudokinase domain (JH2) that regulates the activity of the JH1 domain.[4][5] While traditional JAK inhibitors target the highly conserved ATP-binding site within the JH1 domain, this can lead to off-target effects due to the structural similarity among JAK family members.[5] A more recent and selective approach involves targeting the less conserved JH2 pseudokinase domain, leading to allosteric inhibition of the kinase.[4] this compound is a novel, potent, and selective inhibitor that targets the JH2 domain of Tyk2.[6][7]

Discovery of this compound

The discovery of this compound is rooted in the broader effort to develop selective inhibitors of Tyk2 by targeting its JH2 pseudokinase domain. This strategy aims to achieve greater selectivity over other JAK family members, thereby minimizing off-target effects and improving the safety profile of the inhibitor. The development of such allosteric inhibitors represents a significant advancement in the field of kinase drug discovery.[4]

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound has not been detailed in the reviewed literature, a representative synthetic route can be proposed based on the synthesis of structurally related N-(methyl-d3)pyridazine-3-carboxamide Tyk2 inhibitors.[6][8][9] The synthesis likely involves a multi-step process, as outlined below.

Representative Synthesis Scheme:

A plausible synthetic route for this compound would likely begin with a commercially available pyridazine precursor. The core pyridazine carboxamide scaffold is a common feature among many potent Tyk2 inhibitors.[6][8][9]

-

Step 1: Hydrolysis of a Pyridazine Ester. The synthesis would likely commence with the hydrolysis of a methyl or ethyl pyridazine-carboxylate derivative to yield the corresponding carboxylic acid.

-

Step 2: Amidation to Form the Carboxamide. The resulting carboxylic acid would then be coupled with a suitable amine to form the pyridazine carboxamide core.

-

Step 3: Functionalization of the Pyridazine Ring. Subsequent steps would involve the introduction of the remaining substituents onto the pyridazine and other heterocyclic rings through various coupling reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Due to the absence of a specific published synthesis for this compound, the exact reagents, reaction conditions, and purification methods cannot be definitively stated. Researchers aiming to synthesize this compound would need to refer to the broader literature on pyridazine carboxamide synthesis and adapt the procedures accordingly.[6][8][9]

Biological Activity and Pharmacological Profile

This compound has been characterized as a highly potent and selective inhibitor of the Tyk2 JH2 domain, demonstrating efficacy in both in vitro and in vivo models.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound [6][7]

| Target | Assay | Value |

| Tyk2 JH2 | K_i | 0.086 nM |

| IFNα-induced signaling | IC_50 | 25 nM |

| JAK1 | IC_50 | > 2 µM |

| JAK2 | IC_50 | > 2 µM |

| JAK3 | IC_50 | > 2 µM |

Table 2: In Vivo Efficacy of this compound in Rat Models [6]

| Animal Model | Dosing Regimen | Outcome |

| Adjuvant-Induced Arthritis | 5, 10 mg/kg; p.o.; twice daily for 20 days | Fully efficacious in preventing paw swelling. |

| IL-12/IL-18 Induced IFNγ Production | 1, 10 mg/kg; p.o.; single dose | Dose-dependent inhibition of IFNγ production. |

Table 3: Pharmacokinetic Parameters of this compound in Rats [6]

| Parameter | Value (at 10 mg/kg, p.o.) |

| Oral Bioavailability | 114% |

Signaling Pathways and Experimental Workflows

Tyk2 Signaling Pathway

Tyk2 is a key component of the JAK-STAT signaling pathway, which is activated by various cytokines. The following diagram illustrates the central role of Tyk2 in mediating signals from IL-12, IL-23, and Type I IFN receptors.

Caption: Tyk2-mediated cytokine signaling pathway.

Experimental Workflow: In Vivo Efficacy in Rat Arthritis Model

The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a rat model of adjuvant-induced arthritis.

Caption: Workflow for rat adjuvant-induced arthritis model.

Detailed Experimental Protocols

In Vitro IFNα-Induced STAT Phosphorylation Assay

This assay is crucial for determining the cellular potency of Tyk2 inhibitors.

-

Cell Line: A human cell line endogenously expressing the Type I IFN receptor and Tyk2, such as peripheral blood mononuclear cells (PBMCs) or a suitable cancer cell line.

-

Procedure:

-

Cells are seeded in 96-well plates and serum-starved for a defined period (e.g., 4-24 hours) to reduce basal signaling.

-

Cells are pre-incubated with various concentrations of this compound for 1-2 hours.

-

Cells are then stimulated with a predetermined concentration of recombinant human IFNα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.

-

The stimulation is stopped by placing the plate on ice and adding ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

The levels of phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3) in the cell lysates are quantified using a suitable method, such as ELISA, Western blotting, or flow cytometry with phospho-specific antibodies.

-

The IC_50 value is calculated by plotting the percentage of inhibition of STAT phosphorylation against the concentration of this compound and fitting the data to a four-parameter logistic equation.

-

In Vivo Rat Adjuvant-Induced Arthritis Model

This model is a widely used preclinical model for rheumatoid arthritis to assess the in vivo efficacy of anti-inflammatory compounds.

-

Animal Strain: Lewis rats are commonly used as they are highly susceptible to adjuvant-induced arthritis.

-

Procedure:

-

Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a hind paw.

-

Rats are randomly assigned to treatment groups (vehicle control and this compound at various doses).

-

Dosing with this compound or vehicle is initiated on the day of adjuvant injection or at the onset of clinical signs of arthritis and continues for a specified duration (e.g., 20 days).

-

The severity of arthritis is assessed regularly by measuring paw volume using a plethysmometer and by visual clinical scoring of inflammation, swelling, and erythema of the joints.

-

At the end of the study, animals are euthanized, and tissues may be collected for histological analysis of joint inflammation and damage.

-

The efficacy of this compound is determined by its ability to reduce paw swelling and clinical arthritis scores compared to the vehicle-treated group.

-

In Vivo IL-12/IL-18-Induced IFNγ Production Pharmacodynamic Model

This acute pharmacodynamic model is used to assess the ability of a compound to inhibit Tyk2-mediated cytokine production in vivo.

-

Animal Strain: Lewis rats or other suitable rodent strains.

-

Procedure:

-

Animals are administered a single oral dose of this compound or vehicle.

-

After a specified time (e.g., 1-2 hours) to allow for drug absorption, the animals are challenged with an intraperitoneal injection of recombinant IL-12 and IL-18 to induce IFNγ production.

-

A few hours after the cytokine challenge (e.g., 4-6 hours), blood samples are collected.

-

Plasma or serum is prepared from the blood samples, and the concentration of IFNγ is measured using an ELISA kit.

-

The percentage of inhibition of IFNγ production by this compound is calculated relative to the vehicle-treated control group.

-

Conclusion

This compound is a potent and selective allosteric inhibitor of Tyk2 that demonstrates significant promise for the treatment of autoimmune and inflammatory diseases. Its mechanism of action, targeting the JH2 pseudokinase domain, offers a potential advantage in terms of selectivity and safety over traditional pan-JAK inhibitors. The data presented in this guide highlight its strong in vitro and in vivo activity, supporting its further development as a therapeutic agent. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|Cas# 1797432-62-2 [glpbio.cn]

- 5. CN118922420A - TYK2 inhibitor synthesis and intermediate thereof - Google Patents [patents.google.com]

- 6. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyk2-IN-5: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of Tyk2-IN-5, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). This document includes summaries of quantitative data, detailed methodologies for key experimental assays, and visualizations of relevant signaling pathways and workflows to support further research and development efforts.

Chemical Structure and Properties

This compound, also identified as compound 6, is a small molecule inhibitor with the chemical formula C₂₁H₁₉FN₈O₂.

Chemical Identifiers:

-

CAS Number: 1797432-62-2

-

Molecular Formula: C₂₁H₁₉FN₈O₂

-

Molecular Weight: 434.4 g/mol

-

SMILES: CNC1=CC(=NN2C1=NC=C2C(=O)NC3CC3F)NC4=CC=CN(C4=O)C5=CC=CC=N5

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 434.43 g/mol | [1] |

| Solubility | DMSO: 43.33 mg/mL (99.74 mM) | [1] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective, orally active inhibitor of Tyk2. It functions as an allosteric inhibitor by binding to the pseudokinase (JH2) domain of Tyk2, which in turn prevents the catalytic activity of the kinase (JH1) domain.[2][3] This selective inhibition of Tyk2 disrupts the downstream signaling of key cytokines involved in inflammatory and autoimmune responses.

In Vitro Activity

| Target | Assay | Value | Reference |

| Tyk2 JH2 Domain | Ki | 0.086 nM | [2][3] |

| IFNα-induced signaling | IC₅₀ | 25 nM | [2][3] |

| JAK1, JAK2, JAK3 | IC₅₀ | > 2 µM | [2] |

In Vivo Activity

This compound has demonstrated significant efficacy in preclinical animal models of autoimmune disease.

| Animal Model | Dosing | Outcome | Reference |

| Rat Adjuvant-Induced Arthritis | 5, 10 mg/kg, p.o., twice daily for 20 days | Fully efficacious in preventing paw swelling. | [2] |

| Rat (IL-12/IL-18 induced IFNγ production) | 1, 10 mg/kg, p.o., single dose | Dose-dependent inhibition of IFNγ production. | [2] |

Pharmacokinetic Properties

| Species | Dose | Bioavailability | Key Findings | Reference |

| Rat | 10 mg/kg, p.o. | 114% | High oral exposure and bioavailability. | [2] |

Mechanism of Action: Tyk2 Signaling Pathway

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFN-α/β). Upon cytokine binding to their receptors, Tyk2 and its partner JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. This compound, by binding to the JH2 domain, allosterically inhibits the kinase activity of the JH1 domain, thereby blocking this signaling cascade.

Caption: Tyk2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Tyk2 JH2 Domain Inhibitor Screening Assay (Fluorescence Polarization)

This biochemical assay is designed to identify and characterize inhibitors that bind to the JH2 pseudokinase domain of Tyk2. The assay is based on the principle of fluorescence polarization (FP), where a fluorescently labeled probe binds to the Tyk2 JH2 domain, resulting in a high FP signal. Unlabeled inhibitors compete with the probe for binding, leading to a decrease in the FP signal.

Materials:

-

Recombinant human Tyk2 JH2 domain protein

-

Fluorescently labeled JH2 probe (e.g., JH2 probe 1)

-

Assay buffer (e.g., JH2 Binding Buffer)

-

Test compound (this compound) and control inhibitors

-

384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compound (this compound) at a 10X concentration in an appropriate solvent (e.g., 10% DMSO in water).

-

In a 384-well plate, add the assay buffer to all wells.

-

Add the diluted test compound or control inhibitor to the respective wells. For positive and negative controls, add the solvent vehicle.

-

Add the diluted Tyk2 JH2 protein to all wells except the "blank" and "reference" wells.

-

Add the fluorescently labeled JH2 probe to all wells except the "blank" wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ or Ki value by fitting the data to a dose-response curve.

Caption: Workflow for a Tyk2 JH2 inhibitor screening assay.

IFNα-Induced STAT Phosphorylation Cellular Assay (Flow Cytometry)

This cell-based assay measures the ability of a compound to inhibit the IFNα-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Materials:

-

Fresh human whole blood or isolated PBMCs

-

Recombinant human IFNα

-

Test compound (this compound) and control inhibitors

-

Cell culture medium

-

Fix/Lyse buffer

-

Permeabilization buffer

-

Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD3 for T-cells) and phosphorylated STAT (e.g., anti-pSTAT1, anti-pSTAT5)

-

Flow cytometer

Procedure:

-

Aliquot whole blood or PBMCs into tubes or a 96-well plate.

-

Add serial dilutions of the test compound (this compound) or control inhibitor and incubate for a specified period (e.g., 1 hour) at 37°C.

-

Stimulate the cells with a predetermined concentration of IFNα for a short period (e.g., 15 minutes) at 37°C.

-

Fix and lyse the red blood cells using a Fix/Lyse buffer.

-

Wash the cells and permeabilize the cell membrane using a permeabilization buffer.

-

Stain the cells with fluorochrome-conjugated antibodies against the cell surface marker and intracellular phosphorylated STAT protein.

-

Wash the cells to remove unbound antibodies.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the specific cell population (e.g., CD3+ T-cells) and measuring the median fluorescence intensity (MFI) of the phosphorylated STAT signal.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Rat Adjuvant-Induced Arthritis (AIA) Model

The AIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.[2][4]

Animals:

-

Lewis rats (male or female, specific pathogen-free)

Materials:

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum.[2][5]

-

Vehicle for test compound administration (e.g., 0.5% methylcellulose)

-

Test compound (this compound)

-

Positive control (e.g., methotrexate)

-

Calipers for measuring paw thickness

Procedure:

-

Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of CFA at the base of the tail or into a hind paw.

-

Treatment: Begin administration of the test compound (this compound), vehicle, or positive control on a specified day (e.g., day 0 for prophylactic treatment or after disease onset for therapeutic treatment) and continue for the duration of the study (e.g., 20 days).

-

Clinical Scoring: Monitor the animals daily or on alternate days for signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that assesses erythema and swelling.

-

Paw Measurement: Measure the thickness or volume of the hind paws using calipers at regular intervals.

-

Body Weight: Record the body weight of the animals throughout the study.

-

Termination and Analysis: At the end of the study, animals are euthanized, and tissues (e.g., joints, spleen) can be collected for histological analysis and biomarker assessment.

-

Data Analysis: Compare the arthritis scores, paw measurements, and body weight changes between the treatment groups and the vehicle control group to determine the efficacy of the test compound.

Conclusion